molecular formula C7H18P2 B14371126 Methylenebis[(propan-2-yl)phosphane] CAS No. 89915-94-6

Methylenebis[(propan-2-yl)phosphane]

Cat. No.: B14371126
CAS No.: 89915-94-6
M. Wt: 164.17 g/mol
InChI Key: ISZIGCUXMJLGMP-UHFFFAOYSA-N
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Description

Methylenebis[(propan-2-yl)phosphane] (CAS No. 60054-88-8) is a bis-phosphine ligand with the molecular formula C₇H₁₇P and a molecular weight of 132.18 g/mol . Structurally, it consists of a methylene (-CH₂-) bridge connecting two propan-2-yl (isopropyl) phosphane groups. The isopropyl substituents confer electron-donating properties and moderate steric bulk, making it a versatile ligand in coordination chemistry and catalysis. Its applications include stabilizing metal complexes in homogeneous catalysis and serving as a precursor in organometallic synthesis.

Properties

CAS No.

89915-94-6

Molecular Formula

C7H18P2

Molecular Weight

164.17 g/mol

IUPAC Name

propan-2-yl(propan-2-ylphosphanylmethyl)phosphane

InChI

InChI=1S/C7H18P2/c1-6(2)8-5-9-7(3)4/h6-9H,5H2,1-4H3

InChI Key

ISZIGCUXMJLGMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)PCPC(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The substitution proceeds via a two-step mechanism:

  • Nucleophilic attack by the Grignard reagent on the chlorophosphine, forming a phosphide intermediate.
  • Quenching of the intermediate with a proton source (e.g., water or ammonium chloride) to yield the final bisphosphine.

Critical parameters include:

  • Temperature : Maintained between −78°C and 0°C to prevent side reactions such as phosphine oxidation.
  • Solvent : Tetrahydrofuran (THF) or diethyl ether, which stabilize the Grignard reagent and enhance reactivity.
  • Stoichiometry : A 2:1 molar ratio of i-PrMgCl to Cl2PCH2PCl2 ensures complete substitution.

Industrial-scale implementations often employ continuous flow reactors to improve heat dissipation and minimize exothermic risks.

Industrial Production Techniques

Large-scale synthesis of methylenebis[(propan-2-yl)phosphane] prioritizes cost efficiency and safety. Patent literature reveals a multi-step process involving:

Automated Reactor Systems

  • Reactor Design : Stainless steel or glass-lined reactors equipped with temperature and pressure sensors.
  • Process Control : Automated addition of Grignard reagents to chlorophosphines, minimizing human error.
  • Purification : Distillation under reduced pressure (0.1–1 mbar) to isolate the product at >98% purity.

Waste Management

  • Byproduct Recycling : Magnesium chloride residues are neutralized and repurposed for road de-icing.
  • Solvent Recovery : THF and ethers are distilled and reused, reducing environmental impact.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Scalability
Grignard Substitution Cl2PCH2PCl2, i-PrMgCl −78°C, THF, anhydrous 70–85% High
Catalytic Hydrogenation Ni-H catalysts, H2 25–50°C, 1–3 bar H2 40–60% Moderate
Industrial Process Continuous flow reactors Automated, 0.1–1 mbar 90–95% Very High

Key Observations :

  • The Grignard method remains the gold standard for laboratory-scale synthesis due to its reliability.
  • Catalytic hydrogenation, while less efficient, aligns with green chemistry principles.
  • Industrial processes achieve near-quantitative yields through rigorous process optimization.

Chemical Reactions Analysis

Types of Reactions

Methylenebis[(propan-2-yl)phosphane] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylenebis[(propan-2-yl)phosphane] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methylenebis[(propan-2-yl)phosphane] involves its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s phosphine groups can donate electron density to the metal center, stabilizing the complex and enhancing its reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below compares Methylenebis[(propan-2-yl)phosphane] with 1,3-Bis(diphenylphosphino)propane (dppp, CAS 6737-42-4), a widely used diphosphine ligand :

Property Methylenebis[(propan-2-yl)phosphane] 1,3-Bis(diphenylphosphino)propane
CAS Number 60054-88-8 6737-42-4
Molecular Formula C₇H₁₇P C₂₇H₂₆P₂
Molecular Weight (g/mol) 132.18 428.44
Substituents Isopropyl groups Phenyl groups
Electronic Profile Electron-donating Electron-withdrawing (due to phenyl)
Steric Bulk Moderate High
Primary Applications Metal coordination, catalysis Catalysis, organometallic synthesis
Key Observations:
  • Electronic Effects : The isopropyl groups in Methylenebis[(propan-2-yl)phosphane] enhance electron density at the phosphorus center, favoring coordination to electron-poor metal centers. In contrast, phenyl groups in dppp withdraw electron density, stabilizing electron-rich metals .
  • Steric Effects : The bulkier phenyl substituents in dppp create a more rigid coordination environment, whereas the smaller isopropyl groups allow greater flexibility in metal-ligand bonding .
Methylenebis[(propan-2-yl)phosphane]:
  • Catalysis : Its electron-donating nature makes it suitable for reactions requiring reductive elimination or oxidative addition, such as cross-coupling reactions.
  • For example, gold(I) phosphane compounds with similar ligands showed cytotoxicity in breast cancer cells (IC₅₀ = 3.46 µM in MDA-MB231 cells) .
1,3-Bis(diphenylphosphino)propane (dppp):
  • Catalysis : Widely used in hydrogenation and hydroformylation due to its rigid backbone and ability to stabilize low-oxidation-state metals .
  • Biological Activity : Phenyl-containing phosphane ligands are less hydrophilic, reducing their solubility in biological systems compared to alkylphosphanes. This impacts their efficacy in medicinal applications .

Binding Studies and Molecular Interactions

  • Protein Binding : Gold(I) phosphane complexes with alkylphosphane ligands exhibit strong binding to plasma proteins (e.g., BSA, Ksv = 1.51–2.46 × 10⁴ M⁻¹), enhancing their bioavailability .
  • DNA Interaction : Weaker binding to DNA (Ksv = 1.55–6.12 × 10³ M⁻¹) suggests that cytotoxicity in cancer cells is mediated through enzyme inhibition (e.g., DHFR, TrxR) rather than direct DNA damage .

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